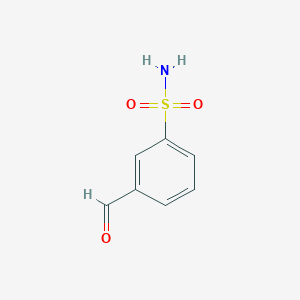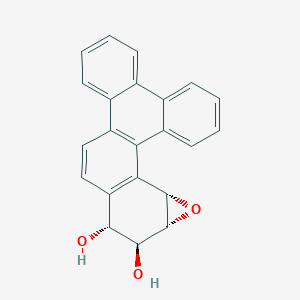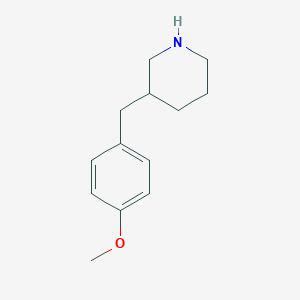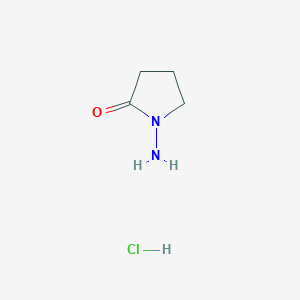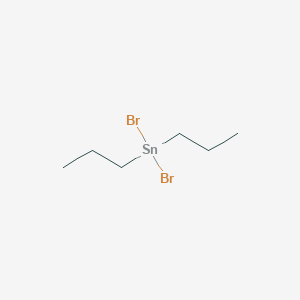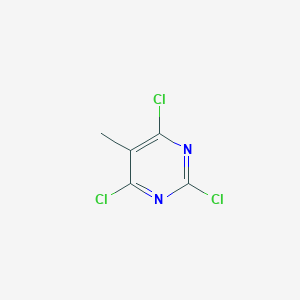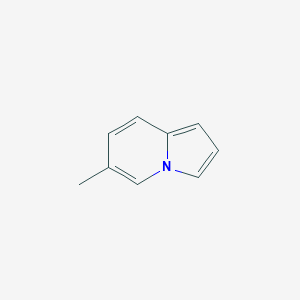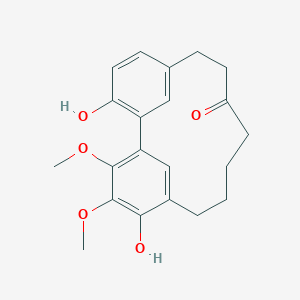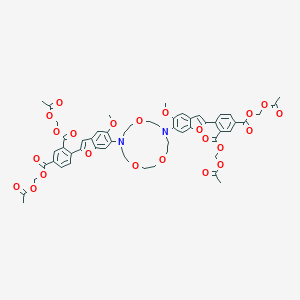
Sbfi-AM
概要
説明
Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI AM) is a fluorescent sodium indicator dye. It is widely used in biological and chemical research to measure intracellular sodium ion concentrations. This compound is particularly valuable due to its ability to selectively bind sodium ions over potassium ions, making it a useful tool for studying sodium dynamics in various cellular processes .
科学的研究の応用
Sodium-binding benzofuran isophthalate acetoxymethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent indicator for measuring sodium ion concentrations in chemical reactions and processes.
Biology: Employed in cellular studies to monitor intracellular sodium levels, particularly in neurons and muscle cells.
Medicine: Utilized in medical research to study sodium ion dynamics in various physiological and pathological conditions, such as hypertension and cardiac arrhythmias.
Industry: Applied in industrial processes that require precise measurement of sodium ion concentrations, such as water treatment and quality control in manufacturing
作用機序
The mechanism of action of sodium-binding benzofuran isophthalate acetoxymethyl ester involves its ability to selectively bind sodium ions. Upon binding to sodium ions, the compound undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift allows for the ratiometric measurement of sodium ion concentrations. The molecular targets of this compound include sodium channels and transporters, which play a crucial role in regulating intracellular sodium levels .
将来の方向性
SBFI-AM is primarily used for research purposes. It is used to estimate Na+ gradients in isolated mitochondria, measure intracellular Na+ levels, measure Na+ efflux in cells, and in combination with other fluorescent indicators used to correlate changes in intracellular Na+ with Ca2+ and Mg2+ concentrations, intracellular pH, and membrane potential . Its future use will likely continue in these areas, contributing to our understanding of these biological processes.
生化学分析
Biochemical Properties
Sbfi-AM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to estimate Na+ gradients in isolated mitochondria, measure intracellular Na+ levels, and measure Na+ efflux in cells . Furthermore, it is used in combination with other fluorescent indicators to correlate changes in intracellular Na+ with Ca2+ and Mg2+ concentrations, intracellular pH, and membrane potential .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can be used to detect changes in the membrane potential of neurons and myocytes .
Molecular Mechanism
The mechanism of action of this compound operates at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits specific enzymes, such as tyrosine kinases, which help to regulate cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are significant. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
Sodium-binding benzofuran isophthalate acetoxymethyl ester is synthesized through a series of chemical reactions involving the coupling of benzofuran derivatives with isophthalate esters. The synthesis typically involves the following steps:
Formation of Benzofuran Derivative: Benzofuran derivatives are synthesized through cyclization reactions involving phenol and acetylene derivatives.
Coupling with Isophthalate Ester: The benzofuran derivative is then coupled with an isophthalate ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Acetoxymethyl Esterification: The final step involves the esterification of the coupled product with acetoxymethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of sodium-binding benzofuran isophthalate acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to ensure complete conversion of reactants.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the product.
化学反応の分析
Types of Reactions
Sodium-binding benzofuran isophthalate acetoxymethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The acetoxymethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under aqueous conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.
Major Products Formed
Hydrolysis: Forms the corresponding carboxylic acid.
Oxidation: Produces oxidized benzofuran derivatives.
Substitution: Yields substituted benzofuran products with various functional groups.
類似化合物との比較
Sodium-binding benzofuran isophthalate acetoxymethyl ester is unique in its high selectivity for sodium ions over potassium ions. Similar compounds include:
Potassium-binding benzofuran isophthalate (PBFI): Selective for potassium ions and used for measuring potassium ion concentrations.
Sodium Green: Another sodium indicator with different spectral properties.
CoroNa Green: A sodium indicator with higher sensitivity but lower selectivity compared to sodium-binding benzofuran isophthalate acetoxymethyl ester.
The uniqueness of sodium-binding benzofuran isophthalate acetoxymethyl ester lies in its combination of high selectivity for sodium ions and its ratiometric fluorescence properties, making it a valuable tool for precise and accurate measurement of sodium ion concentrations in various research applications .
特性
IUPAC Name |
bis(acetyloxymethyl) 4-[6-[13-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H58N2O23/c1-33(59)72-29-76-53(63)37-7-9-41(43(21-37)55(65)78-31-74-35(3)61)49-23-39-25-51(67-5)45(27-47(39)80-49)57-11-15-69-16-12-58(14-18-71-20-19-70-17-13-57)46-28-48-40(26-52(46)68-6)24-50(81-48)42-10-8-38(54(64)77-30-73-34(2)60)22-44(42)56(66)79-32-75-36(4)62/h7-10,21-28H,11-20,29-32H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUYLQGOGOLRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H58N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402219 | |
| Record name | SBFI-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1127.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129423-53-6 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4,4′-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis-, 1,1′,3,3′-tetrakis[(acetyloxy)methyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129423-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBFI-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






